3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol, commonly referred to as “3-CF3-CHSOH”, is a highly versatile organosulfur compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature and has a pungent odor. It has a low melting point and is both thermally and chemically stable. It is also highly soluble in a variety of organic solvents, including water. 3-CF3-CHSOH is used in a variety of applications, ranging from the synthesis of pharmaceuticals to the production of polymers and other materials.
Scientific Research Applications
Synthesis and Reactivity
Synthetic Pathways and Catalysis : Research has demonstrated the use of trifluoromethylated and sulfanyl groups in facilitating unique synthetic pathways. For example, trifluoromethanesulfonic acid-catalyzed reactions have been utilized to create complex spiropiperidines through tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis reactions (Lin, Wu, & Yeh, 2011). Similarly, the synthesis of trifluoromethylated cyclopropanes using carbene sources indicates the reactivity of trifluoromethyl groups in constructing cyclopropane derivatives (Duan, Lin, Xiao, & Gu, 2016).
Organic Fluorochemicals : The creation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes highlights the utility of trifluoromethyl and sulfanyl groups in the synthesis of fluorochemicals, which have numerous applications due to their unique properties, including in materials science and pharmaceuticals (Sheng, Fan, & Wu, 2014).
Chemical Transformations : The study of trifluoropropynyl complexes and their comparison to cyano ligand behavior underscores the significance of fluorinated groups in altering the reactivity and electronic properties of molecules, with potential implications in catalysis and synthetic chemistry (Sun et al., 2012).
Material Science and Polymer Chemistry
The research also touches on the potential of such compounds in material science and polymer chemistry, given their structural characteristics and reactivity.
- Polymer Synthesis : The synthesis of fluoro-containing materials and polymers is a notable application. The reactivity of hydroxyl and phenolic groups in fluorochemicals, as discussed in the synthesis of hexafluoropropan-2-ol derivatives, offers pathways for creating new polymeric materials with enhanced properties (Li, Shen, & Zhang, 2015).
properties
IUPAC Name |
3-cyclohexylsulfanyl-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h7-8,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSKDSXNCGTRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylsulfanyl)-1,1,1-trifluoropropan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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